3-Fluoro-1H-indazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVCQHEVWJRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310124 | |
| Record name | 3-Fluoro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-74-9 | |
| Record name | 3-Fluoro-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoro 1h Indazol 5 Amine and Its Analogs
Strategies for Indazole Core Formation
Cyclization Reactions
Cyclization reactions represent the classical and most direct routes to the indazole core. These methods typically start with a benzene (B151609) ring bearing ortho-substituents that can react intramolecularly to form the pyrazole (B372694) ring. The specific nature of these substituents defines the subtype of the cyclization approach.
Reductive cyclization is a powerful strategy for indazole synthesis that typically involves the intramolecular condensation of an amino group with another functional group, where the amino group is generated in situ from the reduction of a nitro group. This method is advantageous as a wide variety of substituted nitroaromatics are commercially available or readily synthesized.
A common pathway involves the condensation of an ortho-nitrobenzaldehyde with an amine to form an ortho-imino-nitrobenzene substrate. This intermediate then undergoes reductive cyclization, where the nitro group is reduced, and the resulting amino group attacks the imine carbon to form the indazole ring. organic-chemistry.orgresearchgate.net For instance, the use of tri-n-butylphosphine can promote this transformation under mild conditions. organic-chemistry.orgresearchgate.net Similarly, 2-nitro-ketoximes can be subjected to reductive cyclization to afford 3-substituted-1H-indazoles. researchgate.net Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is a standard and clean method for reducing the nitro group, leading to the spontaneous cyclization to the indazole core. nih.govseela.netgoogle.com
| Precursor Type | Reducing Agent/Catalyst | Key Features | Reference |
|---|---|---|---|
| o-Imino-nitrobenzenes | Tri-n-butylphosphine | Mild, one-pot synthesis of 2H-indazoles. | organic-chemistry.orgresearchgate.net |
| o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂ / Ph₃P | Microwave-assisted synthesis of 2-aryl-2H-indazoles. | organic-chemistry.org |
| 4-Nitroindazole | H₂ / 10% Pd/C | Clean reduction to form 4-aminoindazole. | nih.govseela.net |
| 2,3-Dimethyl-6-nitro-2H-indazole | H₂ / Pd/C (Microchannel) | Continuous flow process with high efficiency. | google.com |
| α-Perfluoroalkylated benzylamines (from 2-nitrobenzaldehydes) | SnCl₂·H₂O | Synthesis of 3-perfluoroalkylated-2H-indazoles. | nih.gov |
The reaction of hydrazine (B178648) with ortho-haloaryl carbonyls or nitriles is a fundamental method for constructing the indazole ring. This approach often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces a halide (typically fluorine or chlorine) that is activated by an adjacent electron-withdrawing group, such as a nitrile or aldehyde. acs.orgsci-hub.se
The synthesis of 3-aminoindazoles, which are valuable synthetic intermediates, frequently employs this strategy. For example, the reaction of a 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) leads to the formation of a 3-aminoindazole. chemicalbook.com The fluorine atom at the C2 position activates the ring for nucleophilic attack by hydrazine, which is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the nitrile group. chemicalbook.com This method provides a direct route to 3-aminoindazoles, including fluorinated analogs which are precursors to compounds like 3-Fluoro-1H-indazol-5-amine. austinpublishinggroup.com To enhance reaction rates and yields, microwave-assisted protocols have been developed, significantly reducing reaction times. smolecule.com
| Starting Material | Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| o-Fluorobenzaldehydes | Hydrazine | 1H-Indazoles | Practical, direct synthesis. Avoids competitive Wolf-Kishner reduction when using oxime derivatives. | acs.org |
| 2-Fluorobenzonitrile | Hydrazine hydrate | 3-Aminoindazole | Direct synthesis via SNAr and cyclization. | chemicalbook.com |
| 2-Fluoro-5-iodobenzonitrile | Hydrazine | 5-Iodo-3-aminoindazole | Provides a handle (iodine) for further functionalization (e.g., Sonogashira coupling). | austinpublishinggroup.com |
| 2-Bromobenzonitriles | Hydrazine carboxylic esters | 3-Aminoindazoles | Copper-catalyzed cascade coupling-condensation process. | organic-chemistry.org |
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool in heterocyclic synthesis. For indazoles, this involves the reaction of a diazo compound (the 1,3-dipole) with an aryne, most commonly benzyne (B1209423) (the dipolarophile). organic-chemistry.orgucc.ie This method is highly efficient and provides access to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net
Arynes are highly reactive intermediates that are typically generated in situ. A common method involves the treatment of o-(trimethylsilyl)aryl triflates with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgosti.gov Diazo compounds can also be generated in situ from precursors like N-tosylhydrazones, which avoids the need to handle potentially unstable diazo reagents. organic-chemistry.org The subsequent cycloaddition is typically very rapid and regioselective, governed by the electronic and steric properties of the aryne and diazo compound. organic-chemistry.orgorganic-chemistry.org This strategy has been successfully applied to create diverse indazole libraries for biological screening. ucc.ie
| Aryne Precursor | Diazo Source | Key Features | Reference |
|---|---|---|---|
| o-(Trimethylsilyl)aryl triflates | Various diazo compounds | Mild conditions (CsF or TBAF), high efficiency, broad scope. | organic-chemistry.orgresearchgate.net |
| o-(Trimethylsilyl)aryl triflates | N-Tosylhydrazones | In situ generation of diazo compounds, uses stable and inexpensive precursors. | organic-chemistry.org |
| o-Silylaryl triflates | Sydnones | Rapid and efficient synthesis of 2H-indazoles. | organic-chemistry.org |
| o-Silylaryl triflates | Arylhydrazones | A [3+2]-type annulation under aerobic conditions. | mdpi.comresearchgate.net |
Transition Metal-Catalyzed Coupling Reactions for Indazole Formation
In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and indazoles are no exception. ingentaconnect.comwindows.netnih.gov These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. Palladium, copper, and rhodium are the most commonly employed metals for these transformations. windows.netmdpi.com A prominent strategy within this category is the intramolecular C-H amination, which allows for the direct formation of a C-N bond on an unactivated carbon position.
Palladium-catalyzed C-H amination has emerged as a state-of-the-art method for constructing the indazole nucleus. jst.go.jp This strategy relies on the intramolecular coupling of a C-H bond with a nitrogen nucleophile, typically from a hydrazone moiety that also acts as a directing group. nih.govnih.gov The reaction involves the coordination of the palladium catalyst to the directing group, which positions the metal in proximity to an ortho C-H bond on the aromatic ring. This is followed by C-H activation and subsequent reductive elimination to form the N-C bond of the pyrazole ring.
A notable example is the cyclization of benzophenone (B1666685) tosylhydrazones. In these systems, a catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) is often used in conjunction with an oxidant, such as copper(II) acetate (Cu(OAc)₂), to facilitate the catalytic cycle. nih.govnih.gov This approach is highly versatile, tolerating a range of functional groups on the aromatic rings. jst.go.jp The regioselectivity is generally excellent, favoring C-H activation on the more electron-rich aromatic ring when applicable. nih.gov
| Substrate | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| Benzophenone tosylhydrazones | Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | 1H-Indazoles | Intramolecular C-H activation/amination. Good functional group tolerance. | nih.govnih.gov |
| Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles | Ligand-free conditions, efficient C-H amination. | nih.gov |
| N-Aryl-N-(o-bromobenzyl)hydrazines | Palladium catalyst | 2-Aryl-2H-indazoles | Intramolecular amination tolerating a wide range of substituents. | organic-chemistry.org |
| Amidrazones | Palladium catalyst | 1H-Indazoles | Structurally diverse amidrazones show good reactivity. | mdpi.com |
Introduction and Modification of Substituents on the Indazole Ring
Regioselective Fluorination Strategies
Direct fluorination of the indazole ring, particularly at the C-3 position, is a challenging yet highly desirable transformation. A noteworthy advancement in this area is the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This metal-free method allows for the efficient and regioselective C-3 fluorination of 2H-indazoles in an aqueous medium under ambient air. organic-chemistry.org The reaction demonstrates broad substrate scope and high functional group tolerance, proceeding via a suggested radical mechanism. organic-chemistry.org This approach provides a direct pathway to valuable fluorinated indazole derivatives. organic-chemistry.org
Another strategy involves visible-light-promoted regioselective C-3 trifluoromethylation of 2H-indazoles under metal-free conditions. acs.org This method utilizes a hypervalent iodine reagent in combination with photocatalysis to generate trifluoromethylated indazoles in moderate to good yields. acs.org
Amination Approaches at C-5 Position
The introduction of an amino group at the C-5 position of the indazole ring is a critical step in the synthesis of the target compound. A common approach involves the reduction of a nitro group at the C-5 position. For instance, 5-nitro-1H-indazole can be reduced to 5-amino-1H-indazole. A specific example is the synthesis of 1-(3-fluorobenzyl)-1H-indazol-5-ylamine from 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com
Direct amination of the indazole core is also a viable strategy. Iodobenzene-catalyzed intramolecular C-H amination of hydrazones provides a metal-free route to construct the 1H-indazole scaffold itself, which can then be further functionalized. iosrjournals.org Additionally, copper-promoted oxidative intramolecular C-H amination of hydrazones has been developed for the synthesis of 1H-indazoles. researchgate.net While these methods primarily focus on the formation of the indazole ring, they highlight the potential for C-N bond formation in the synthesis of amino-substituted indazoles. A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been developed, showcasing the synthesis of an aminoindazole through the reaction of a substituted benzonitrile (B105546) with hydrazine. chemrxiv.org
Derivatization via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for introducing aryl and other carbon-based substituents onto the indazole ring, enabling the synthesis of a wide array of analogs.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for C-C bond formation. It has been successfully applied to the C-5 position of the indazole ring. For example, 5-bromoindazoles can be coupled with various boronic acids to introduce aryl or heteroaryl groups at the C-5 position. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate. researchgate.netnih.gov This methodology has been used to synthesize 5-(pyrrol-2-yl)-1H-indazoles and 5-(thiophen-2-yl)-1H-indazoles in good yields. researchgate.netnih.gov The reaction is compatible with both 1H- and 2H-indazoles. researchgate.net Furthermore, the Suzuki-Miyaura coupling has been utilized for the arylation of various positions on the indazole ring, including C3, C4, C6, and C7, demonstrating its versatility in functionalizing the indazole scaffold. rsc.org
| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product | Yield (%) | Reference |
| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1H-indazole | Good | researchgate.netnih.gov |
| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-1H-indazole | Good | nih.gov |
This table is interactive. You can sort and filter the data.
Beyond the Suzuki-Miyaura reaction, other carbon-carbon bond-forming reactions have been employed to functionalize the indazole ring. Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.org This method demonstrates high functional group tolerance and allows for the preparation of a variety of substituted indazoles. acs.org
Another approach involves the [3+2] cycloaddition of benzyne with diazo compounds to construct the indazole core itself. orgsyn.org This method can lead to the formation of various substituted 1H-, 2H-, and 3H-indazoles depending on the nature of the diazo compound and substituents on the benzyne. orgsyn.org
Functional Group Transformations and Manipulations
Once the core indazole structure with the desired substituents is in place, further modifications can be made through various functional group transformations. These reactions include oxidation, reduction, esterification, and amidation, allowing for the fine-tuning of the molecule's properties.
A notable example is the deoxygenation of 2H-indazole 1-oxides to form 2H-indazoles. nih.govresearchgate.net This can be achieved using reagents such as triphenylphosphine (B44618) or mesyl chloride with triethylamine. nih.govresearchgate.net This two-step process, involving the initial formation of the indazole 1-oxide followed by deoxygenation, provides a versatile route to 2H-indazoles. nih.govresearchgate.net
Reduction of functional groups is also a key transformation. As mentioned earlier, the reduction of a nitro group to an amine is a common strategy for introducing the C-5 amino group. chemicalbook.com Additionally, one spiro-3H-indazole has been successfully reduced to a functionalized 1H-indazole using sodium borohydride. orgsyn.org
Esterification and amidation reactions can be performed on indazoles containing carboxylic acid or amine functionalities, respectively, to introduce further diversity. For instance, the synthesis of various indazole-3-carboxamides has been reported, highlighting the utility of amidation in creating complex indazole derivatives. google.com
| Reaction Type | Reagents | Starting Material | Product | Reference |
| Deoxygenation | Triphenylphosphine or Mesyl chloride/TEA | 2H-Indazole 1-oxide | 2H-Indazole | nih.govresearchgate.net |
| Reduction | Pd/C, H2 | 1-[(3-Fluorophenyl)methyl]-5-nitro-1H-indazole | 1-(3-Fluorobenzyl)-1H-indazol-5-ylamine | chemicalbook.com |
| Reduction | NaBH4 | Spiro-3H-indazole | Functionalized 1H-indazole | orgsyn.org |
| Amidation | Amine, coupling agents | Indazole-3-carboxylic acid | Indazole-3-carboxamide | google.com |
This table is interactive. You can sort and filter the data.
Advanced Synthetic Techniques and Reaction Optimization
The synthesis of functionalized indazoles, such as this compound, often involves multi-step processes that can be lengthy and produce variable yields. To address these challenges, researchers have increasingly turned to advanced synthetic techniques aimed at accelerating reaction times and systematically optimizing outcomes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.
In the context of indazole synthesis, microwave irradiation has been successfully employed to drive various reaction types. For instance, the reductive cyclization of o-nitrobenzylidene amines to form 2-aryl-2H-indazoles can be efficiently achieved under microwave conditions. organic-chemistry.org Similarly, microwave technology has been applied to the synthesis of 1-Phenyl-1H-indazole derivatives through the condensation of phenyl hydrazine with substituted salicylaldehydes. heteroletters.org In one specific application, a mixture of phenyl hydrazine and salicylaldehyde (B1680747) in ethanol (B145695) was irradiated with 50W microwaves at 80°C, significantly shortening the reaction time to just 35 minutes while achieving high yields. heteroletters.org
Furthermore, microwave assistance has proven effective for the functionalization of the indazole core. A notable example is the regioselective C3-formylation of 2H-indazoles using Selectfluor as a mediator and DMSO as the formylating agent. thieme-connect.de Optimization of this reaction showed that microwave irradiation at 125°C improved the yield to 55%, a significant increase over conventional heating methods. thieme-connect.de The development of fluorinated pyrimido[1,2-b]indazoles, which are synthesized from 3-aminoindazole precursors, has also benefited from microwave-assisted Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of this technology in creating complex heterocyclic systems. nih.govmdpi.com
The key advantages of using microwave-assisted synthesis for indazole derivatives are summarized in the table below.
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Transfer | Indirect (conduction, convection) | Direct to polar molecules |
| Temperature Control | Slower, less precise | Rapid, precise |
| Yields | Moderate to good | Often higher |
| Side Products | More prevalent | Reduced formation |
This table provides a general comparison based on findings in microwave-assisted organic synthesis.
Statistical Experimental Design for Yield Optimization
To systematically optimize reaction conditions and maximize product yield, researchers employ statistical experimental design methodologies like Response Surface Methodology (RSM). rsc.org These methods allow for the simultaneous evaluation of multiple variables (e.g., temperature, time, catalyst concentration) and their interactions, providing a comprehensive understanding of the reaction landscape with a minimal number of experiments.
A pertinent example is the optimization of the synthesis of pyrimido[1,2-b]indazoles, analogs derived from 1H-indazol-3-amine. rsc.org In this study, a Box-Behnken experimental design (BBD) was used to investigate the effects of three key variables on the reaction yield: catalyst loading, reaction temperature, and reaction time. rsc.org
The study involved 17 experiments where these parameters were varied across three levels (-1 for low, 0 for central, and +1 for high). rsc.org The resulting data was used to build a quadratic polynomial equation to predict the optimal conditions for the synthesis. rsc.org
The table below illustrates a sample Box-Behnken design matrix for optimizing the yield of a pyrimido[1,2-b]indazole derivative, showcasing the systematic variation of the experimental factors.
| Run | Factor 1: Catalyst (mol %) | Factor 2: Temperature (°C) | Factor 3: Time (h) | Actual Yield (%) | Predicted Yield (%) |
| 1 | -1 | -1 | 0 | 70 | 70.09 |
| 2 | +1 | -1 | 0 | 69 | 68.39 |
| 3 | -1 | +1 | 0 | 72 | 71.69 |
| 4 | +1 | +1 | 0 | 90 | 90.39 |
| 5 | -1 | 0 | -1 | 68 | 67.31 |
| 6 | +1 | 0 | -1 | 64 | 64.71 |
| 7 | -1 | 0 | +1 | 80 | 80.31 |
| 8 | +1 | 0 | +1 | 85 | 84.01 |
| 9 | 0 | -1 | -1 | 62 | 62.52 |
| 10 | 0 | +1 | -1 | 75 | 74.32 |
| 11 | 0 | -1 | +1 | 78 | 78.42 |
| 12 | 0 | +1 | +1 | 88 | 88.12 |
| 13 | 0 | 0 | 0 | 92 | 92.50 |
| 14 | 0 | 0 | 0 | 93 | 92.50 |
| 15 | 0 | 0 | 0 | 92 | 92.50 |
| 16 | 0 | 0 | 0 | 93 | 92.50 |
| 17 | 0 | 0 | 0 | 92 | 92.50 |
This interactive data table is based on the experimental design principles described in the synthesis of pyrimido[1,2-b] indazoles. rsc.org The values are representative of a typical Box-Behnken design.
Through such statistical analysis, researchers can identify the optimal set of conditions to maximize the yield of this compound analogs, making the synthesis more efficient, cost-effective, and reproducible on a larger scale. rsc.org
Chemical Reactivity and Derivatization Strategies for 3 Fluoro 1h Indazol 5 Amine
Reactions Involving the Amino Group at C-5
The amino group at the C-5 position is a key site for functionalization, enabling a range of chemical transformations.
Acylation and Alkylation Reactions
The amino group of indazole derivatives readily undergoes acylation and alkylation. For instance, the acylation of the amine group can be achieved using reagents like chloroacetic anhydride (B1165640) under alkaline conditions. This reaction provides a means to introduce various side chains. Similarly, alkylation reactions can be performed to introduce alkyl groups onto the amino nitrogen, further diversifying the molecular structure. vulcanchem.com
Condensation Reactions
Condensation reactions involving the amino group are a common strategy for synthesizing more complex molecules. For example, 3-aminoindazoles can react with aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form amino indazoles. sci-hub.se Another example is the reaction of o-fluorobenzaldehydes with hydrazine (B178648), which can lead to the formation of indazoles, although this can sometimes result in side products through Wolf-Kishner reduction. acs.org
Sandmeyer-Type Reactions for Diazotization and Further Functionalization
The amino group at C-5 can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions. This classical transformation allows for the replacement of the amino group with halogens (e.g., bromo, chloro), cyano, hydroxyl, and other functionalities. thieme-connect.deacs.org The diazotization is typically carried out in a cold acidic solution, followed by reaction with a suitable copper(I) salt or other reagents. sci-hub.sethieme-connect.de For example, the Sandmeyer reaction can be used to convert an amino group to a bromo group. googleapis.com
Reactions Involving the Indazole Nitrogen Atoms (N1 and N2)
The nitrogen atoms of the indazole ring also participate in important chemical reactions, particularly N-alkylation and N-arylation, which are influenced by the tautomeric nature of the indazole system.
N-Alkylation and N-Arylation Reactions
Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. beilstein-journals.org The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of substituents on the indazole ring. d-nb.infobeilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for certain substituted indazoles. d-nb.infobeilstein-journals.org Conversely, N-arylation can be achieved through methods like the Buchwald-Hartwig amination. smolecule.com Copper-catalyzed N-arylation of indazoles with aryl iodides has also been reported. mdpi.com
Tautomeric Considerations in Reactivity (1H- vs. 2H-indazole reactivity)
The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. sci-hub.sechemicalbook.com The 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.orgjmchemsci.comjmchemsci.com This tautomerism significantly impacts the reactivity of the indazole nitrogens. The 2H-indazole tautomer is considered a stronger base than the 1H-tautomer. chemicalbook.comjmchemsci.comjmchemsci.com Quantum mechanical studies have shown that while the 1H-indazole is more stable, the energy barrier for N1-alkylation can be higher than for N2-alkylation, which can explain the observed selectivity in some reactions. wuxibiology.com The choice of reaction conditions can influence the tautomeric equilibrium and, consequently, the regioselectivity of N-substitution reactions. researchgate.net
Interactive Data Tables
Table 1: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent | Conditions | Product Type | Reference |
| Acylation | Chloroacetic anhydride | Alkaline | N-acylated indazole | |
| Alkylation | Alkyl Bromide | NaH, THF | N1-alkylated indazole | d-nb.infobeilstein-journals.org |
| Reductive Amination | Aldehydes, Sodium triacetoxyborohydride | Acetic acid | N-alkylated amino indazole | sci-hub.se |
Table 2: Sandmeyer-Type Reactions of Aminoindazoles
| Desired Functional Group | Reagent | Reaction Name | Reference |
| Bromo | CuBr | Sandmeyer Reaction | googleapis.com |
| Chloro | CuCl | Sandmeyer Reaction | thieme-connect.de |
| Cyano | CuCN | Sandmeyer Reaction | thieme-connect.de |
Table 3: Regioselectivity in N-Alkylation of Indazoles
| Condition | Predominant Isomer | Rationale | Reference |
| NaH in THF | N1 | Formation of a tight ion pair favors alkylation at the more sterically accessible N1 position. | d-nb.infobeilstein-journals.org |
| Alkyl 2,2,2-trichloroacetimidate under acidic conditions | N2 | Protonation of the imide facilitates nucleophilic attack by the N2-indazole nitrogen. | wuxibiology.com |
| Iodomethane in DMSO | N1 | Solvent-separated ion pairs are the reactive species, leading to the thermodynamically favored product. | researchgate.net |
Reactivity of the Fluorine Atom at C-3
The fluorine atom positioned at the C-3 carbon of the indazole ring is not merely a passive substituent. Its strong electronegativity profoundly influences the electronic characteristics of the heterocyclic system, thereby governing its reactivity towards various chemical transformations.
Influence on Aromaticity and Electrophilicity
The indazole ring system is considered aromatic, possessing a 10π electron system that imparts significant thermodynamic stability. jmchemsci.com The introduction of a fluorine atom, the most electronegative element, at the C-3 position exerts a powerful electron-withdrawing inductive effect (-I effect). This effect modulates the π-electron density of the entire bicyclic system.
This perturbation of the electron distribution has two major consequences:
Increased Electrophilicity: The primary impact of the C-3 fluorine is a significant increase in the electrophilic character of the indazole ring. smolecule.commasterorganicchemistry.com By pulling electron density away from the ring carbons, fluorine makes the scaffold more susceptible to attack by nucleophiles. This enhanced electrophilicity is a key factor enabling reactions that are otherwise difficult with electron-rich heterocyclic systems. masterorganicchemistry.com
Table 1: Influence of a Fluorine Substituent on Aromatic Ring Properties
| Property | Unsubstituted Aromatic Ring (e.g., Benzene) | Fluoro-Substituted Aromatic Ring |
|---|---|---|
| Electron Density | High (Nucleophilic) | Reduced (Electrophilic) |
| Reactivity towards Electrophiles | High | Reduced (Deactivated) |
| Reactivity towards Nucleophiles | Low (Generally unreactive) | Enhanced (Activated) |
| Substituent Effect | N/A | Strongly electron-withdrawing (-I effect) |
Potential for Nucleophilic Aromatic Substitution (SNAr) in Activated Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, wherein a nucleophile displaces a leaving group. wikipedia.org Such reactions are typically feasible only on electron-poor aromatic systems. The presence of strong electron-withdrawing groups, such as nitro groups or, pertinently, fluorine atoms, is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.org
The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org For 3-Fluoro-1H-indazol-5-amine, the fluorine at C-3 significantly lowers the energy barrier for the initial nucleophilic attack, making SNAr a viable derivatization strategy.
Interestingly, while the carbon-fluorine bond is the strongest single bond in organic chemistry, fluorine can function as an effective leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by fluorine's electronegativity. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the indazole system, providing a strong thermodynamic driving force for the reaction's completion. masterorganicchemistry.com This allows for the introduction of a wide variety of nucleophiles at the C-3 position.
Table 2: Potential Nucleophiles for SNAr Reactions with Activated Fluoro-Heterocycles
| Nucleophile Type | Example | Resulting Functional Group |
|---|---|---|
| O-Nucleophiles | Alkoxides (e.g., NaOCH₃), Phenoxides | Ether |
| N-Nucleophiles | Ammonia, Primary/Secondary Amines | Amino |
| S-Nucleophiles | Thiolates (e.g., NaSPh) | Thioether |
| C-Nucleophiles | Enolates, Organometallics | Carbon-Carbon Bond |
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates substantial portions of all starting materials. frontiersin.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity and build libraries of structurally diverse compounds. frontiersin.orgpreprints.org
The this compound scaffold is an excellent candidate for use in MCRs due to its distinct reactive sites:
The C-5 Amino Group: A versatile nucleophile capable of participating in reactions such as imine formation or Michael additions.
The Indazole N-H: Can be deprotonated and act as a nucleophile or participate in cyclization reactions.
Research has demonstrated the successful use of related indazole amines in MCRs. For instance, indazol-5-amine has been used in a three-component reaction with aromatic aldehydes and 2-hydroxy-1,4-naphthoquinone (B1674593) to produce complex pyrazole-fused acridine (B1665455) derivatives. clockss.org Similarly, 3-aminoindazoles have been employed in visible-light-driven MCRs to synthesize pyrimido[1,2-b]indazoles. acs.org
Table 3: Illustrative Example of a Potential MCR Involving an Indazole Amine
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Active Methylene Compound (e.g., Malononitrile) | Fused Pyridyl-Indazoles |
| This compound | Aldehyde | Isocyanide | Ugi-type reaction products |
| This compound | 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehyde | Fused Acridine-Indazoles clockss.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Fluoro 1h Indazol 5 Amine Derivatives
Positional Effects of Fluorine on Biological Activity
Influence of C-3 Fluorine on Target Interaction and Activity
Direct fluorination at the C-3 position of the indazole ring is a key functionalization step. chim.itorganic-chemistry.org The fluorine atom at C-3, owing to its high electronegativity, can alter the electronic properties of the entire molecule. nih.gov This modification can lead to more favorable interactions with protein side chains within a target's binding pocket. nih.gov The introduction of a C-3 fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, replacing a C-H bond with a C-F bond is a known strategy to improve membrane permeability, potentially leading to better oral bioavailability. nih.gov
Comparative Analysis with other Fluoro-Indazole Isomers (e.g., C-4, C-6, C-7 fluorination)
The specific placement of fluorine on the indazole core dictates its effect on biological activity. Structure-activity relationship studies on various indazole derivatives have shown that the location of fluorine substitution is critical. For instance, in a series of 1H-indazole-3-amine derivatives developed as potential antitumor agents, the position of fluorine on a phenyl substituent at the C-5 position had a significant impact on anti-proliferative activity against the Hep-G2 cell line. nih.gov
A comparative analysis revealed a clear trend in activity based on the fluorine position. nih.gov This highlights the sensitivity of target interactions to the electronic and steric profile conferred by the fluorine atom's location.
Table 1: Effect of Fluorine Position on Anti-Proliferative Activity
| Substituent at C-5 | Relative Activity Trend | Reference |
|---|---|---|
| 3,5-difluorophenyl | Highest | nih.gov |
| 4-fluorophenyl | High | nih.gov |
| 3-fluorophenyl | Moderate | nih.gov |
This interactive table demonstrates the relative antitumor activity based on the position of fluorine substituents on a C-5 phenyl ring of an indazole derivative, as reported in the cited literature. nih.gov
Similarly, studies on CCR4 antagonists showed that substitutions at C-4, C-5, C-6, and C-7 all influence potency, with C-6 analogues being preferred over C-5 and C-7, where only small groups were tolerated. acs.org
Role of the Amino Group at C-5 in Molecular Recognition
The amino group at the C-5 position is a key functional group that can significantly influence how the molecule is recognized by its biological target through various non-covalent interactions.
Impact on Hydrogen Bonding Networks
Hydrogen bonds are crucial for the specific and high-affinity binding of a ligand to its receptor. rsc.org The C-5 amino group, with its N-H moieties, can act as a hydrogen bond donor. This allows it to form stabilizing interactions with hydrogen bond acceptors, such as the carbonyl oxygen atoms on the peptide backbone or specific amino acid side chains (e.g., aspartate, glutamate) within a protein's active site. The formation of these intra-residue C5 hydrogen bonds can contribute significantly to the conformational stability of peptides and proteins. nih.govrsc.orgnih.gov The ability of the C-5 amino group to participate in these networks is often critical for anchoring the molecule in the correct orientation for potent biological activity.
Influence on Electrostatic Interactions
The amino group at C-5 has a strong electron-donating effect, which influences the electrostatic potential of the entire indazole ring system. researchgate.net This increased electron density can enhance interactions with electron-deficient regions of a biological target. In a comparative study of 5-aminoindazole (B92378) and 5-nitroindazole (B105863) as corrosion inhibitors, the superior performance of 5-aminoindazole was attributed to the stronger electron-donating effect of the amino group compared to the electron-withdrawing nitro group. researchgate.net This principle extends to drug-receptor interactions, where the electrostatic complementarity between the ligand and the binding site is a key determinant of affinity. bohrium.com The amino group can modulate the molecule's pKa, which in turn affects its ionization state at physiological pH and its ability to engage in favorable electrostatic or ionic interactions. nih.gov
Impact of Substituents on Indazole Core Positions (N1, C3, C5, C6)
The biological activity of indazole derivatives can be finely tuned by introducing various substituents at different positions on the core structure. nih.gov
N1 Position: The N1 position is frequently targeted for substitution to modulate pharmacological properties. nih.govrsc.org SAR studies on indazole sulfonamides as CCR4 antagonists revealed that N1 meta-substituted benzyl (B1604629) groups carrying an α-amino acyl group were the most potent. acs.orgnih.gov The basicity of these N1 substituents was found to be a critical factor, with strongly basic amino groups leading to low oral absorption. acs.org This demonstrates a classic structure-property relationship where a feature that enhances potency (basicity) negatively impacts pharmacokinetic properties.
C3 Position: The C-3 position is a common site for functionalization to influence target engagement. chim.itmdpi.comnih.gov SAR studies have shown that aryl groups at the C-3 position can be crucial for inhibitory activity. nih.gov In the context of CCR4 antagonists, the most potent N3-substituent was found to be a 5-chlorothiophene-2-sulfonamide (B1586055) group. acs.org This indicates that both the steric bulk and electronic properties of the C-3 substituent are vital for optimal interaction with the target.
C5 Position: The C-5 position is sensitive to the size of the substituent. In the development of indazole arylsulfonamides, it was found that only small groups were tolerated at the C-5 position. acs.org However, in other contexts, larger aromatic groups can be beneficial. For instance, in a series of antitumor agents, substituting the C-5 position with various fluorinated phenyl groups had a profound effect on activity, with a 3,5-difluorophenyl group yielding the highest potency. nih.gov
C6 Position: Similar to the C-5 position, the C-6 position is also sensitive to substitution. For CCR4 antagonists, C-6 analogues were generally preferred over those substituted at C-5 or C-7. acs.org In other studies, the introduction of aryl groups at the C-6 position was found to be critical for inhibitory activities. nih.gov For example, in a series of anti-cancer indazole derivatives, a compound featuring a (4-methylpiperazin-1-yl)pyridin-3-yl group at the C-6 position showed potent activity against several cancer cell lines. researchgate.netrsc.org
Table 2: Summary of Substituent Effects on Indazole Core Positions
| Position | Favorable Substituents/Observations | Reference |
|---|---|---|
| N1 | Meta-substituted benzyl groups with α-amino acyl moieties; basicity affects oral absorption. | acs.orgnih.gov |
| C3 | Aryl groups; 5-chlorothiophene-2-sulfonamide. | nih.govacs.org |
| C5 | Generally small groups are tolerated; specific fluorinated phenyl groups can enhance activity. | nih.govacs.org |
| C6 | Often preferred over C5/C7 substitution; aryl and heterocyclic groups can be crucial for activity. | nih.govacs.orgresearchgate.netrsc.org |
This interactive table summarizes key findings from structure-activity relationship studies on different positions of the indazole core.
Substituent Effects on Inhibitory Potency and Selectivity
The potency and selectivity of 3-fluoro-1H-indazol-5-amine derivatives can be significantly influenced by the nature and position of various substituents. Research on related 1H-indazole-amine scaffolds has provided valuable insights into these effects, which can be extrapolated to the this compound core.
The introduction of different functional groups at various positions on the indazole ring or the 5-amino group can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets. For instance, in a study on 1H-indazole-3-amine derivatives, the substituent on the benzene (B151609) ring at the C-5 position was found to have a significant effect on the anti-proliferative activity against certain cancer cell lines. A general trend was observed where fluorine substitution at the C-5 position played a crucial role in enhancing antitumor activity. Specifically, a 3,5-difluoro substituent showed greater potency than a 4-fluoro or a 3-fluoro substituent, highlighting the importance of the interposition of fluorine for this particular biological activity.
The following table summarizes the inhibitory potency of various C-5 substituted 1H-indazole-3-amine derivatives against the Hep-G2 cancer cell line, illustrating the impact of different substituents.
| Compound | R¹ Substituent at C-5 | IC₅₀ (µM) against Hep-G2 |
| 5b | 3-fluoro | >50 |
| 5e | 4-fluoro | 11.32 |
| 5j | 3,5-difluoro | 8.15 |
| 5f | 4-trifluoromethoxy | 14.28 |
These findings underscore the principle that even subtle changes in substitution patterns can lead to significant differences in biological outcomes. The electron-withdrawing nature and the size of the fluorine atom are likely key contributors to these observed effects, potentially by influencing the binding affinity of the molecule to its target protein. Such studies provide a foundational understanding for the targeted modification of this compound to optimize its inhibitory potency and selectivity.
Molecular Hybridization Strategies
Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, and efficacy, or a multi-target profile. This approach has been successfully applied to the development of indazole-based compounds.
In the context of this compound, this strategy could involve linking the indazole core to other known pharmacophoric moieties that are recognized by a specific biological target. For example, a series of novel indazole derivatives were designed and synthesized using a molecular hybridization strategy to develop new antitumor agents. rsc.org This involved coupling the 1H-indazole-3-amine scaffold with other chemical entities to explore new chemical space and identify compounds with improved anticancer activity. rsc.org
One such study resulted in the identification of a compound, 6o, which exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. rsc.org This compound also showed good selectivity for normal cells, which is a critical aspect of anticancer drug development. rsc.org The success of this molecular hybridization approach suggests that the this compound scaffold can serve as a versatile building block for the creation of novel hybrid molecules with tailored biological activities. By carefully selecting the appropriate hybridization partners, it is possible to fine-tune the pharmacological profile of the resulting derivatives to achieve desired therapeutic effects.
Conformational Analysis and its Relation to Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The specific spatial arrangement of atoms and functional groups dictates how a molecule will interact with its biological target, such as the binding pocket of an enzyme or a receptor. For this compound derivatives, conformational analysis is essential for understanding their SAR and for the rational design of more potent and selective inhibitors.
The indazole ring system is relatively rigid, but the substituents attached to it can have significant conformational flexibility. The orientation of these substituents can either facilitate or hinder the optimal binding of the molecule to its target. Computational methods, such as molecular modeling and docking studies, are often employed to explore the possible conformations of a ligand and to predict its binding mode within the active site of a protein.
For instance, a structure-based design approach, which was rationalized by the computational analysis of conformational ligand ensembles in solution, was used to develop 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. This highlights the importance of considering the dynamic conformational behavior of indazole derivatives in solution when designing new inhibitors. The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of its target is a key factor in determining its potency.
The interplay between the conformation of the this compound core and the nature of its substituents will ultimately define its biological activity. By understanding these conformational preferences and their impact on target binding, medicinal chemists can design derivatives with improved therapeutic potential.
Investigation of Molecular Mechanisms and Biological Interactions in Vitro Studies
Enzyme Inhibition Studies
Derivatives of 3-Fluoro-1H-indazol-5-amine have demonstrated significant inhibitory activity against a range of enzymes, highlighting their therapeutic potential.
Kinase Inhibition
The indazole scaffold, a core component of the studied compound, is a well-established hinge-binding motif for kinase inhibitors. acs.orgacs.org This has led to the development of numerous derivatives targeting various kinases involved in cell signaling and proliferation.
Tyrosine Kinases, Bcr-Abl, FGFRs, Pim, Aurora, ALK, PI3Kδ, Akt, and RIP2 kinase:
Receptor Tyrosine Kinases (RTKs): By incorporating an N,N'-diaryl urea (B33335) moiety at the C4-position of 3-aminoindazole, a series of potent RTK inhibitors were created. acs.org These compounds effectively inhibited the tyrosine kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. acs.orgnih.gov One notable derivative, ABT-869, demonstrated potent oral activity in preclinical models. acs.orgnih.gov
Bcr-Abl: A series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against both wild-type Bcr-Abl and the T315I mutant. mdpi.comnih.gov One compound, in particular, showed comparable potency to Imatinib, inhibiting Bcr-AblWT with an IC50 value of 0.014 µM and the Bcr-AblT315I mutant at 0.45 µM. nih.gov Another study reported the discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor, effective against the T315I mutant with an IC50 of 9 nM. tandfonline.comsemanticscholar.org
Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. mdpi.com One derivative, a 6-(3-methoxyphenyl)-1H-indazol-3-amine, showed promising FGFR1 inhibition with an IC50 of 15.0 nM. mdpi.comnih.gov Further optimization led to a compound with an IC50 of 2.9 nM for FGFR1. mdpi.comnih.gov
Pim Kinase: Research has led to the discovery of 5-Azaindazole derivatives as potent pan-Pim inhibitors with good bioavailability.
Aurora Kinase: 3-(pyrrolopyridin-2-yl)indazole scaffold has been utilized to identify novel inhibitors of Aurora A. nih.gov
Anaplastic Lymphoma Kinase (ALK): 3-amino-5-substituted indazoles have served as a starting point for developing novel ALK inhibitors. mdpi.comnih.gov Entrectinib, a derivative, demonstrated high activity against ALK with an IC50 value of 12 nM. mdpi.comnih.gov
PI3Kδ: Indazole derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ).
RIP2 Kinase: A highly potent and selective inhibitor of RIP2 kinase, GSK583, which is a 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, has been developed. acs.orgnih.govresearchgate.netfocusbiomolecules.comrcsb.org This compound demonstrated exquisite selectivity and potency in various in vitro and in vivo experiments. acs.orgnih.govresearchgate.net The 3-amino-5-fluoroindazole moiety was chosen for its superior kinase selectivity profile. acs.org GSK583 inhibits human RIP2 kinase with an IC50 of 5 nM and the rat equivalent at 2 nM. focusbiomolecules.com
Structure-based design has identified 3-aminoindazole as an effective hinge-binding template for kinase inhibitors. acs.orgacs.org The indazole ring's NH and 3-NH2 hydrogens form critical hydrogen bonds with the hinge region of kinases, such as with the carboxyl group of Glu316 and Met318 in ABL kinase. semanticscholar.org This interaction is further stabilized by π-π stacking and hydrophobic interactions with surrounding residues. semanticscholar.org The selection of the 3-aminoindazole moiety in compounds like GSK583 was based on its superior kinase selectivity profile compared to other back pocket groups. acs.org
Table 1: Kinase Inhibition Data for this compound Derivatives
| Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 1H-indazol-3-amine derivative | Bcr-AblWT | 14 | nih.gov |
| 1H-indazol-3-amine derivative | Bcr-AblT315I | 450 | nih.gov |
| AKE-72 | BCR-ABLWT | < 0.5 | semanticscholar.org |
| AKE-72 | BCR-ABLT315I | 9 | tandfonline.comsemanticscholar.org |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15 | mdpi.comnih.gov |
| Optimized FGFR1 inhibitor | FGFR1 | 2.9 | mdpi.comnih.gov |
| Entrectinib | ALK | 12 | mdpi.comnih.gov |
| GSK583 | RIP2 Kinase (human) | 5 | focusbiomolecules.com |
| GSK583 | RIP2 Kinase (rat) | 2 | focusbiomolecules.com |
Monoamine Oxidase B (MAO-B) Inhibition
A novel, selective, and competitive indole-based inhibitor for human monoamine oxidase B, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was discovered. researchgate.net Kinetic evaluation of this derivative showed a competitive mode of inhibition with a Ki of 94.52 nM. researchgate.net Another study identified N-(2,4-Dinitrophenyl)benzo[d] acs.orgresearchgate.netdioxole-5-carboxamide as a reversible competitive MAO B inhibitor with an IC50 of 56 nM and a Ki of 6.3 nM. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indazole derivatives are recognized for their ability to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune suppression. By inhibiting IDO1, these compounds can potentially restore anti-tumor immune responses. Novel N′-hydroxyindazolecarboximidamides have been designed as IDO1 inhibitors, where the indazole moiety serves as a surrogate for the furazan (B8792606) in the known inhibitor epacadostat. mdpi.com Additionally, 3-substituted 1H-indazoles have been investigated, with some derivatives showing potent inhibitory activity with IC50 values in the nanomolar range (e.g., 720 nM and 770 nM). nih.gov
Cytochrome P450 Enzyme (e.g., CYP1A2) Modulation
The potential for drug-drug interactions through cytochrome P450 (CYP) enzyme modulation has been a key area of investigation for indazole derivatives. One derivative of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine showed a low potential for CYP-mediated drug-drug interactions, with an IC50 greater than 10 μM for CYP450 inhibition. researchgate.net However, another derivative, AKE-72, displayed weak inhibitory activity towards CYP1A2 (9.88% inhibition at 10 µM) but significant affinity for CYP2C9 (50.67% inhibition) and strong inhibition of CYP3A4 (90.57% inhibition). semanticscholar.org Certain aminopicolinamide derivatives containing an indazole group were found to be potent inhibitors of CYP1A2. nih.gov
Table 2: Cytochrome P450 Inhibition Data
| Derivative | CYP Isozyme | Inhibition / IC50 | Reference |
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | CYP450 | >10 μM | researchgate.net |
| AKE-72 | CYP1A2 | 9.88% at 10 µM | semanticscholar.org |
| AKE-72 | CYP2C9 | 50.67% at 10 µM | semanticscholar.org |
| AKE-72 | CYP3A4 | 90.57% at 10 µM | semanticscholar.org |
| Aminopicolinamide derivative 3 | CYP1A2 | 130 nM | nih.gov |
| Aminopicolinamide derivative 7 | CYP1A2 | 550 nM | nih.gov |
Glucokinase Activation
While the primary focus of research on this compound derivatives has been on enzyme inhibition, the broader class of indazole compounds has been explored for various biological activities. However, specific studies detailing the direct activation of glucokinase by this compound were not prominently found in the reviewed literature. The therapeutic potential of targeting glucokinase is recognized, particularly in the context of metabolic disorders.
Cellular Pathway Modulation
The this compound core structure is integral to a variety of derivatives that actively modulate key cellular pathways involved in cell proliferation and survival. These interactions are fundamental to its potential applications in oncology research.
Apoptosis Induction and Modulation of Apoptosis-Related Proteins (e.g., Bcl2, Bax)
Derivatives of the 1H-indazole scaffold have demonstrated the ability to induce programmed cell death, or apoptosis, a critical process in cancer therapy. This is often achieved by modulating the expression of key regulatory proteins within the Bcl-2 family.
Research on 1H-indazole-3-amine derivatives shows they can trigger apoptosis in a dose-dependent manner. nih.gov For instance, a notable derivative, compound 6o, was found to significantly induce apoptosis in K562 chronic myeloid leukemia cells. nih.govresearchgate.net Western blot analysis confirmed that this compound alters the balance of apoptosis-related proteins by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. ijmphs.com
Further studies on other indazole derivatives have corroborated these findings. Compound A-7, for example, was shown to induce apoptosis in HepG-2 liver cancer cells by influencing Bcl-2, Bax, and cleaved Caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, other indazole compounds have been reported to exert pro-apoptotic activity by increasing the Bax/BCL-2 ratio and the expression of caspases 3/7. ijmphs.com
Table 1: Effect of Indazole Derivative 6o on Apoptosis in K562 Cells
| Concentration (µM) | Total Apoptosis Rate (%) |
|---|---|
| 0 (Control) | Baseline |
| 10 | 9.64 |
| 12 | 16.59 |
| 14 | 37.72 |
Data sourced from a study on 1H-indazole-3-amine derivatives, where K562 cells were treated for 48 hours. nih.gov
Cell Cycle Arrest (e.g., G0/G1, G2/M phases)
In addition to inducing apoptosis, indazole-based compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This cell cycle arrest has been observed at different phases, depending on the specific derivative and the cancer cell line.
Several studies have shown that indazole derivatives can arrest the cell cycle at the G0/G1, S, or G2/M phases. ijmphs.com For example, after treating K562 cells with the indazole derivative 6o, a significant increase in the G0/G1 cell population was observed, rising from 29.4% in the control group to 41.1% at a 14 µM concentration, with a corresponding decrease in the S phase population. nih.gov This indicates that the compound prevents cells from entering the DNA synthesis phase.
In other cell lines, such as HCT-116 colon cancer cells, indazole derivatives have been shown to cause cell cycle arrest at both the G0/G1 and G2/M phases. ijmphs.com Furthermore, related compounds like 6-Fluoro-1H-indazol-4-amine and certain indole-quinazoline hybrids have been specifically noted for their ability to induce arrest at the G2/M checkpoint. tandfonline.com
Table 2: Effect of Indazole Derivative 6o on Cell Cycle Distribution in K562 Cells
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| 0 (Control) | 29.4 | Varies | Varies |
| 10 | 31.8 | Varies | Varies |
| 12 | 36.4 | Varies | Varies |
| 14 | 41.1 | Varies | Varies |
Data reflects the percentage of cells in the G0/G1 phase after 24 hours of treatment. nih.gov
Microtubule Depolymerization and Tubulin Binding
The cytoskeleton, particularly microtubules composed of tubulin protein, is a validated target in cancer treatment. Certain agents can disrupt microtubule dynamics, leading to mitotic arrest and cell death. Research has indicated that compounds incorporating the indazole structure can function as microtubule depolymerizing agents.
One such agent, indanocine, is known to bind to tubulin at the colchicine (B1669291) site, which is located at the interface of the αβ-tubulin heterodimer. nih.gov This binding disrupts the normal process of microtubule polymerization and depolymerization, which is essential for cell division. nih.gov Studies on other complex indazole-containing hybrids have also demonstrated an ability to inhibit tubulin polymerization, disrupt cellular microtubule networks, and induce apoptosis. tandfonline.comresearchgate.net This mechanism of action is a key feature of several potent anticancer drugs. nih.gov
Receptor Interaction Studies
The this compound moiety serves as a critical pharmacophore in the design of ligands that interact with specific biological receptors, notably the estrogen receptor and the serotonin (B10506) 5-HT6 receptor.
Estrogen Receptor Degraders
The estrogen receptor (ER) is a key driver in the majority of breast cancers. google.com Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only block the receptor but also promote its degradation. The indazole scaffold has been instrumental in the development of novel, orally bioavailable SERDs. nih.gov
A compound incorporating the 3-fluoro-1H-indazol-5-yl moiety has been specifically designed to suppress the growth of both wild-type and mutant ERα-positive tumors. google.com Structure-activity relationship studies have revealed that the 3-fluoroindazole motif can enhance oral bioavailability in these series. nih.gov By optimizing derivatives based on this scaffold, researchers have developed potent ERα degraders that exhibit robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.gov For example, compound 88, a 1H-indazole derivative, was identified as a highly efficient degrader of ER-α with an IC₅₀ value of 0.7 nM. nih.gov
Serotonin 5-HT6 Receptor Antagonism
The serotonin 5-HT6 receptor, primarily expressed in the brain, is a target for treating cognitive dysfunction in neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Several potent and selective 5-HT6 receptor antagonists have been developed using an indazole core.
One such antagonist is Cerlapirdine (also known as SAM-531), which features an indazole ring system. guidetopharmacology.org It acts as a selective antagonist of the 5-HT6 receptor, which is believed to modulate the release of other neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), playing a role in cognitive processes. nih.gov Preclinical studies have shown that this class of compounds can reverse cognitive deficits in various animal models. nih.gov The development of such indazole-based antagonists represents a significant strategy in the search for new therapies for brain disorders. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-Fluoro-1H-indazol-5-amine, a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR experiments delivers a complete picture of its covalent framework and electronic structure.
¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation and Tautomerism
The NMR spectra of indazoles are instrumental in confirming substituent positions and investigating the prevalent tautomeric forms. nih.govresearchgate.net Indazoles can exist in two main tautomeric forms, 1H- and 2H-indazole, and the position of the N-H proton significantly influences the chemical shifts of the ring atoms. nih.govmdpi.com While specific experimental data for this compound is not extensively published, the expected spectral features can be predicted based on established principles and data from analogous compounds.
¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring, the amine (-NH₂) protons, and the indazole N-H proton. The aromatic protons would appear as a complex multiplet pattern influenced by both H-H and H-F couplings. The -NH₂ and N-H protons are typically observed as broader signals that may exchange with deuterium (B1214612) upon the addition of D₂O.
¹³C NMR: The ¹³C spectrum provides critical information on the carbon skeleton. The carbon atom directly bonded to the fluorine (C3) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark feature confirming the fluorine's position. The chemical shifts of the aromatic carbons (C4, C6, C7) are influenced by the electron-donating amine group and the fluorine substituent. Assignments are typically confirmed using two-dimensional NMR techniques like HSQC and HMBC. researchgate.net
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly powerful for studying the tautomerism of nitrogen-containing heterocycles like indazoles. nih.govscilit.com The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and chemical environment. researchgate.net In solution, a rapid prototropic exchange between the 1H and 2H forms often results in time-averaged signals. mdpi.com However, by comparing experimental shifts to those calculated for each tautomer using methods like Gauge-Invariant Atomic Orbital (GIAO), the predominant form in solution can be determined. nih.govacs.org For most unsubstituted and substituted indazoles, the 1H-tautomer is found to be thermodynamically more stable. nih.gov
| Nucleus | Expected Chemical Shift Range (ppm) | Key Expected Features |
|---|---|---|
| ¹H | 6.5 - 8.0 (Aromatic), 4.0 - 6.0 (NH₂), 10.0 - 13.0 (N-H) | Splitting of aromatic signals due to H-H and H-F coupling. Broad, exchangeable NH and NH₂ signals. |
| ¹³C | 100 - 160 | Large ¹JCF coupling for C3. Distinct shifts for C4, C5, C6, C7, C3a, and C7a. |
| ¹⁵N | -150 to -250 (Pyrrolic N), -50 to -100 (Pyridinic N) | Chemical shifts are highly indicative of the tautomeric state (1H vs. 2H). |
¹⁹F NMR for Fluorine Local Environment and SAR Information
¹⁹F NMR is a highly sensitive technique that provides exclusive information about the fluorine atom within a molecule. thermofisher.com With a wide chemical shift range and high sensitivity, it is an excellent tool for confirming the presence of fluorine and probing its local electronic environment. thermofisher.com
For this compound, the ¹⁹F NMR spectrum would display a single resonance, with its chemical shift being characteristic of a fluorine atom attached to an aromatic, heterocyclic system. The signal would likely appear as a multiplet due to coupling with nearby protons (e.g., ³JHF with H4).
In the context of medicinal chemistry, particularly in kinase inhibitor development, the fluorine atom is often a critical component of the pharmacophore. The ¹⁹F chemical shift can serve as a sensitive probe for binding events and for developing Structure-Activity Relationships (SAR). nih.govnih.govresearchgate.net Changes in the fluorine's chemical shift upon binding to a biological target can provide insights into the binding mode and the nature of intermolecular interactions, such as hydrogen bonds, at the active site. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound (C₇H₆FN₃), HRMS is used to verify that the experimentally observed mass matches the calculated theoretical mass, confirming its atomic composition. rsc.org
| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Result (e.g., ESI+) |
|---|---|---|---|
| Neutral Molecule | C₇H₆FN₃ | 151.05457 | - |
| Protonated Ion [M+H]⁺ | C₇H₇FN₃⁺ | 152.06240 | m/z 152.0624 |
LC-MS for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgnih.gov This technique is routinely employed to assess the purity of synthetic compounds by separating the target molecule from starting materials, byproducts, and other impurities. jfda-online.comnih.gov The mass spectrometer provides molecular weight information for each separated component, allowing for their identification.
Furthermore, LC-MS is a vital tool for real-time reaction monitoring in organic synthesis. waters.com By taking small aliquots from a reaction mixture over time, chemists can track the consumption of reactants and the formation of the desired product, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading. waters.com
X-ray Crystallography and Solid-State Analysis
While solution-state techniques like NMR provide data on the average structure of a molecule, X-ray crystallography offers a definitive view of its three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. mdpi.com
This analysis would definitively confirm the connectivity and would also reveal the specific tautomer (1H or 2H) present in the crystal lattice. researchgate.netresearchgate.net Moreover, crystallographic data elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group and the indazole nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. acs.org Although a specific crystal structure for this compound is not publicly available, studies on related fluorinated indazoles have demonstrated the power of this technique in confirming molecular structures and understanding solid-state packing effects. rsc.org
Determination of Crystal Structures and Conformations
While a specific crystal structure for "this compound" is not publicly available, analysis of closely related indazole derivatives provides a strong basis for predicting its solid-state conformation. For instance, the crystal structure of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has been determined, offering insights into the geometry of the indazole core. researchgate.net
The indazole ring system, a fusion of benzene and pyrazole (B372694) rings, is inherently planar. nih.gov It is expected that "this compound" would exhibit a largely planar conformation in its crystalline form. The primary determinants of its crystal packing would be intermolecular hydrogen bonds formed by the amine group and the N-H of the indazole ring. The fluorine atom at the 3-position would also influence the electronic distribution and potential intermolecular interactions within the crystal lattice.
Table 1: Expected Crystallographic Parameters and Conformation
| Parameter | Expected Value/Characteristic | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules |
| Space Group | P2₁/c or P2₁2₁2₁ | Frequent for chiral or racemic compounds |
| Conformation | Planar indazole ring | Inherent aromaticity of the bicyclic system |
| Key Interactions | Intermolecular hydrogen bonding | Presence of -NH₂ and -NH- groups |
| Influence of Fluorine | Electronegative effects, potential for weak C-H···F interactions | Standard effects of fluorine substitution |
Co-crystal Structures with Biological Targets (if available for similar scaffolds)
The amino-indazole scaffold is a recognized pharmacophore that interacts with various biological targets, particularly protein kinases. nih.gov Although a co-crystal structure of "this compound" with a biological target is not available, the binding modes of similar compounds have been extensively studied.
For example, a co-crystal structure of a 3-amino-1H-indazol-6-yl-benzamide derivative (HG-7-85-01) with the c-Src kinase domain reveals key interactions. nih.gov The inhibitor binds to the inactive "DFG-out" conformation of the kinase, forming multiple hydrogen bonds within the ATP-binding cleft. nih.gov The 1H-indazole-3-amine moiety is an effective hinge-binding fragment. nih.gov
These studies suggest that "this compound," as a part of a larger inhibitor, would likely engage in similar interactions. The amine group at the 5-position could form additional hydrogen bonds with the protein, while the fluorine at the 3-position could modulate the compound's electronic properties and binding affinity.
Table 2: Potential Interactions of the 3-Amino-Indazole Scaffold with Kinase Domains
| Interacting Group of Scaffold | Potential Interacting Residue in Protein | Type of Interaction |
| Indazole N-H | Hinge region backbone carbonyl | Hydrogen Bond |
| 3-Amino Group | Hinge region backbone carbonyl | Hydrogen Bond |
| 5-Amino Group | Solvent-exposed region, acidic residues | Hydrogen Bond, Electrostatic |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. While specific experimental spectra for "this compound" are not detailed in the literature, the expected vibrational modes can be predicted based on its structure and data from similar compounds. researchgate.netnih.gov Spectral data for the parent compound, 1H-Indazol-5-amine, is available and serves as a reference. nih.gov
The IR and Raman spectra would be characterized by distinct bands corresponding to the stretching and bending vibrations of the N-H, C-H, C=C, C-N, and C-F bonds.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 | Two distinct bands are expected. |
| N-H (Indazole) | Stretching | 3300 - 3100 | Broad band due to hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| C=C (Aromatic) | Stretching | 1650 - 1450 | Multiple bands characteristic of the bicyclic system. |
| N-H (Amine) | Bending (Scissoring) | 1650 - 1580 | |
| C-N | Stretching | 1350 - 1250 | |
| C-F | Stretching | 1200 - 1000 | Strong, characteristic absorption in the IR spectrum. |
Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the detailed assignment of experimental spectra. researchgate.nettandfonline.com Such analyses have been performed for related molecules like 5-amino-o-cresol and 3-amino-5-hydroxypyrazole, demonstrating the utility of this approach. researchgate.netnih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of 3-Fluoro-1H-indazol-5-amine, such as its electronic structure, the relative stability of its different forms, and to predict its spectroscopic characteristics.
The electronic structure of this compound is influenced by the interplay of the indazole ring system and its substituents, the fluorine atom and the amino group. The fluorine atom, being highly electronegative, exerts an electron-withdrawing effect, which can enhance metabolic stability and binding affinity in some biological targets. In contrast, the amino group is an electron-donating group, which increases the electron density of the aromatic system.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine key electronic properties. dergipark.org.tr These calculations can provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). derpharmachemica.com The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. derpharmachemica.com Analysis of the MEP can identify the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). derpharmachemica.com
Table 1: Calculated Electronic Properties of Indazole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-fluoro-1H-indazole | B3LYP/6-31G++(d,p) | -6.83 | -0.87 | 5.96 |
| 4-amino-1H-indazole | B3LYP/6-31G++(d,p) | -5.62 | -0.54 | 5.08 |
This table presents theoretical data for related indazole derivatives to illustrate the impact of fluoro and amino substituents on electronic properties. Data for this compound is not explicitly available in the search results. dergipark.org.tr
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. chemicalbook.comjmchemsci.com The relative stability of these tautomers is a critical factor influencing the compound's chemical and biological properties. chemicalbook.com
For the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer. chemicalbook.comjmchemsci.com Theoretical calculations have shown that the 1H-tautomer of indazole is more stable by approximately 2.3 kcal/mol. chemicalbook.com This preference for the 1H form is also observed in solution. chemicalbook.com While specific calculations for this compound were not found, it is expected that the 1H-tautomer would be the predominant form due to its enhanced thermodynamic stability. The relative stability can be influenced by substituents, and computational methods can predict these energy differences with a high degree of accuracy. chemicalbook.com
Predicting NMR chemical shifts using computational methods is a valuable tool for structure elucidation and confirmation. acs.org The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. acs.orgmdpi.com These calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set. acs.orgcsic.es
The accuracy of the predicted chemical shifts depends on the chosen level of theory and the inclusion of solvent effects. mdpi.com Theoretical calculations can help in the assignment of complex NMR spectra and can be used to distinguish between different isomers or tautomers. jmchemsci.comacs.org For fluorinated compounds like this compound, ¹⁹F NMR is a critical technique, and GIAO calculations can aid in predicting the fluorine chemical shifts. mdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery and development.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. jmchemsci.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For instance, the indazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine. nih.gov The amino group and the nitrogen atoms of the indazole ring can act as hydrogen bond donors or acceptors. nih.gov
In the context of kinase inhibition, a common application for indazole derivatives, docking studies can reveal how the molecule fits into the ATP-binding pocket of the kinase. rsc.org The fluorine atom in this compound can modulate target selectivity through steric and electronic effects. vulcanchem.com
Molecular docking programs can provide a scoring function that estimates the binding affinity between the ligand and the target. rsc.org While these scores provide a useful ranking of potential binders, more rigorous methods like Molecular Dynamics (MD) simulations are often employed for more accurate estimations of binding free energy. MD simulations model the movement of atoms over time, providing a dynamic picture of the ligand-receptor interaction and allowing for the calculation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. This compound contains a constellation of features that make it an exemplary fragment for designing inhibitors that target the ATP-binding site of various protein kinases.
A typical pharmacophore model derived from co-crystal structures of kinase-inhibitor complexes often includes hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic or aromatic regions. The structure of this compound maps exceptionally well onto these models, particularly for inhibitors targeting the kinase hinge region.
Hydrogen Bond Donor (HBD): The indazole N1-H proton is a crucial HBD. In many kinase inhibitor complexes, this group forms a canonical hydrogen bond with the backbone carbonyl oxygen of a conserved residue in the hinge region (e.g., Met1199 in ALK, Met1211 in c-Met).
Hydrogen Bond Acceptor (HBA): The pyridine-like nitrogen at the N2 position of the indazole ring acts as a key HBA, capable of engaging with backbone N-H groups or water molecules within the binding pocket.
Second Hydrogen Bond Donor: The 5-amino group (-NH₂) provides an additional, potent HBD. This feature is often critical for achieving high affinity and selectivity, as it can form a strong hydrogen bond with a specific acidic residue (e.g., a glutamate (B1630785) or aspartate) located at the entrance of the ATP pocket (e.g., Glu1197 in ALK).
Aromatic/Hydrophobic Core: The bicyclic indazole ring system serves as a flat, aromatic core that fits well into the largely hydrophobic pocket typically occupied by the adenine (B156593) ring of ATP.
Fluorine Substitution: The 3-fluoro substituent, while not a classic pharmacophoric feature like an HBD/HBA, plays a significant role. It modulates the electronic properties of the indazole ring, can enhance binding affinity through favorable fluorine-protein interactions (e.g., with backbone C-H groups), and often improves metabolic stability.
This well-defined set of features makes the 3-fluoro-5-aminoindazole scaffold a "privileged fragment." In virtual screening campaigns, pharmacophore models based on these features are used to rapidly search large virtual libraries of compounds. The goal is to identify novel molecules that contain this key scaffold and present the features in the correct spatial orientation for high-affinity binding, thus prioritizing them for chemical synthesis and biological evaluation.
| Molecular Feature of Compound | Pharmacophore Role | Putative Interaction Target (Example in Kinase Hinge Region) |
|---|---|---|
| Indazole N1-H | Hydrogen Bond Donor (HBD) | Backbone carbonyl oxygen of hinge residue (e.g., Methionine) |
| Indazole N2 | Hydrogen Bond Acceptor (HBA) | Backbone N-H of hinge residue or solvent water |
| 5-Amino Group (-NH₂) | Hydrogen Bond Donor (HBD) | Side chain of an acidic residue (e.g., Glutamate, Aspartate) |
| Bicyclic Indazole Ring | Aromatic / Hydrophobic Core | Hydrophobic pocket defined by gatekeeper and surrounding residues |
| 3-Fluoro Group (-F) | Electronic Modulator / Weak HBA | Can form specific polar or hydrophobic interactions within the pocket |
Prediction of ADME-Related Properties (e.g., TPSA, LogP) relevant to molecular design
In early-stage drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for prioritizing compounds with favorable pharmacokinetic profiles. This compound, as a molecular fragment, possesses highly attractive ADME-related properties that make it a desirable starting point for building drug-like molecules. Computational analysis of its structure against established metrics like Lipinski's "Rule of Five" highlights its suitability.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is a key predictor of oral bioavailability. It is calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen). For this compound, the calculated TPSA is approximately 67.88 Ų. This value is well below the commonly accepted threshold of 140 Ų for good cell permeability and is also below the stricter threshold of 90 Ų often used to predict blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic clearance. The calculated LogP (cLogP) for this compound is approximately 1.70. This value indicates a balanced character of hydrophilicity and lipophilicity, which is ideal for drug candidates. It falls comfortably within the range recommended by Lipinski's rules (LogP ≤ 5), avoiding the pitfalls of excessive lipophilicity (poor solubility, high protein binding) and excessive hydrophilicity (poor membrane permeability).
Other key properties also underscore its value in molecular design. Its molecular weight is low (~151.14 g/mol ), providing ample opportunity to add further substituents to optimize potency and selectivity while remaining within the typical molecular weight limits for oral drugs (< 500 g/mol ). The compound has two hydrogen bond donors (N1-H and -NH₂) and three potential hydrogen bond acceptors (N2, the amine nitrogen, and the fluorine atom), all within the limits of the Rule of Five (HBD ≤ 5, HBA ≤ 10). This combination of properties makes this compound a fragment with a low risk of ADME liabilities, allowing medicinal chemists to focus on optimizing its interactions with the biological target.
| Property | Predicted Value | Significance in Molecular Design |
|---|---|---|
| Molecular Formula | C₇H₆FN₃ | Provides the elemental composition. |
| Molecular Weight (MW) | 151.14 g/mol | Low MW allows for extensive chemical modification while staying within drug-like space (e.g., < 500 g/mol). |
| Topological Polar Surface Area (TPSA) | 67.88 Ų | Suggests excellent potential for oral bioavailability and cell membrane permeability (well below 140 Ų). |
| Calculated LogP (cLogP) | 1.70 | Indicates a balanced lipophilicity, favorable for both aqueous solubility and membrane permeation. |
| Hydrogen Bond Donors (HBD) | 2 | Complies with Lipinski's Rule of Five (≤ 5), minimizing the risk of poor permeability. |
| Hydrogen Bond Acceptors (HBA) | 3 | Complies with Lipinski's Rule of Five (≤ 10), supporting good pharmacokinetic properties. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding entropy. |
Chemical Biology and Drug Discovery Applications Pre Clinical Frameworks
Fragment-Based Drug Design (FBDD) using Indazole Cores
Fragment-Based Drug Design (FBDD) has gained prominence as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The indazole core, including fluorinated derivatives like 3-Fluoro-1H-indazol-5-amine, has proven to be a particularly effective fragment in FBDD campaigns, especially in the discovery of kinase inhibitors.
The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. mdpi.com This is crucial in the design of kinase inhibitors, as the hinge region of the ATP-binding site is a common target. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, a de novo design approach identified an indazole-based pharmacophore as a key binding motif. nih.gov Optimization of initial fragment hits led to a library of indazole-containing compounds with inhibitory activities in the micromolar range and excellent ligand efficiencies. nih.gov
Similarly, a fragment-based lead discovery approach was successfully utilized to identify a new indazole-based inhibitor for AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. rjpbr.com An initial indazole fragment hit was identified through a high-concentration biochemical screen and subsequently optimized by screening an expanded library of related fragments. rjpbr.com This iterative process, guided by structural biology, highlights the utility of the indazole core as a starting point for developing potent and selective inhibitors.
| Target | Initial Fragment | Optimization Strategy | Resulting Inhibitor Potency |
| FGFR Kinases | Indazole-based pharmacophore | De novo design and library synthesis | 0.8–90 μM |
| AXL Kinase | Indazole fragment | Screening of expanded fragment library | Potent inhibitor with moderate in vivo exposure |
Lead Identification and Optimization Strategies
Following the identification of initial hits from FBDD or other screening methods, the process of lead identification and optimization is critical for developing viable drug candidates. This compound and its derivatives have been central to various strategies aimed at improving potency, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of more effective inhibitors. Docking studies and X-ray crystallography of indazole-based inhibitors in complex with their targets have been instrumental in their optimization.
For example, the optimization of indazole-based AXL kinase inhibitors was guided by docking studies, which provided insights into the key binding interactions within the kinase domain. rjpbr.com This structural information enabled the rational design of modifications to the indazole scaffold to enhance potency. rjpbr.com Similarly, in the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) kinase, a structure-guided approach was employed to design a series of 1H-indazole derivatives with potent activity against EGFR mutants. mdpi.com
The versatility of the this compound core allows for its incorporation into novel and diverse chemical scaffolds. The introduction of different substituted aromatic groups at various positions of the indazole ring can lead to the exploration of new chemical space and the identification of compounds with improved biological activities. mdpi.com
One strategy involves the synthesis of rare indazole acetic acid scaffolds through cascade N-N bond-forming reactions. nih.gov This approach provides access to a range of novel indazole derivatives that can serve as building blocks for drug discovery programs. nih.gov Furthermore, molecular hybridization strategies, which combine the indazole scaffold with other pharmacologically active moieties, have been employed to create new classes of compounds with potential therapeutic applications. mdpi.comnih.gov
Development of Chemical Probes for Biological Systems
While the core structure of this compound is a valuable pharmacophore in drug discovery, its direct application as a chemical probe for target identification and validation is an area of ongoing investigation. Chemical probes are essential tools in chemical biology for elucidating the roles of proteins in complex biological systems. rjpbr.com The development of a derivative of a different heterocyclic compound as a potential probe for characterizing combretastatin (B1194345) A-4 (CA-4) analogues suggests the potential for similar applications with indazole-based structures. researchgate.net However, specific examples of this compound being utilized as a chemical probe are not yet extensively documented in the scientific literature.
Applications in Pre-clinical Disease Models (General, non-human trial specifics)
Derivatives of this compound have demonstrated promising activity in a variety of pre-clinical disease models, particularly in the field of oncology.
A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov Several of these compounds exhibited significant inhibitory effects, with some showing selectivity for cancer cells over normal cells. nih.gov For instance, one compound demonstrated a promising inhibitory effect against the K562 cell line and was found to induce apoptosis and affect the cell cycle. nih.gov
In another study, a series of 6-substituted aminoindazole derivatives were designed and evaluated for their anti-proliferative activity in four human cancer cell lines. nih.gov One of the synthesized compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent activity in human colorectal cancer cells (HCT116). nih.gov
Beyond cancer, indazole-containing compounds have also been investigated for their potential as antiviral agents. A mini-library of indazole derivatives was designed to target the PA-PB1 protein-protein interface of the influenza polymerase. nih.gov The most potent compound from this series exhibited activity against different influenza strains, including a pandemic H1N1 strain and an influenza B strain, and was shown to decrease the lung viral titre in a mouse model. nih.gov
Furthermore, the specific inhibition of the ALK5 receptor by a novel N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine suggests potential therapeutic applications in controlling the development of cancers and fibrotic diseases. nih.gov
| Disease Model | Compound Type | Key Findings |
| Human Cancer Cell Lines (A549, K562, PC-3, Hep-G2) | 1H-indazole-3-amine derivatives | Significant anti-proliferative activity; induction of apoptosis and cell cycle arrest. nih.gov |
| Human Colorectal Cancer Cells (HCT116) | 6-substituted aminoindazole derivatives | Potent anti-proliferative activity. nih.gov |
| Influenza Virus (in vitro and in vivo mouse model) | Indazole-containing compounds | Inhibition of viral polymerase; reduction of lung viral titre. nih.gov |
| Cancer and Fibrotic Diseases | N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine | Potent inhibition of ALK5 receptor. nih.gov |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of indazole derivatives often relies on established methods such as Suzuki coupling to introduce substitutions at various positions of the indazole core. mdpi.com For instance, the synthesis of 3,5-disubstituted indazole derivatives has been achieved by starting with 5-bromo-2-fluorobenzonitrile, which undergoes cyclization with hydrazine (B178648) hydrate (B1144303), followed by a Suzuki coupling reaction with various boronic acid esters using a palladium catalyst. mdpi.comresearchgate.net
However, future research should focus on developing more novel and sustainable synthetic strategies. One area of exploration is the modification of existing routes to circumvent the use of toxic and costly reagents, a step that would enable more efficient large-scale production for further studies. acs.org Research into novel intramolecular cyclization reactions could also yield more efficient pathways to the indazole core. acs.org The development of hydrazine-free synthesis methods, for example, using stable guanylhydrazone salts, represents another innovative approach that aligns with the principles of green chemistry. acs.org
Table 1: Potential Future Synthetic Research Directions
| Research Direction | Key Objective | Potential Methods/Approaches |
|---|---|---|
| Sustainable Synthesis | Reduce use of toxic/expensive reagents and minimize waste. | Hydrazine-free synthesis, use of greener solvents, catalyst optimization (e.g., nano CuO). acs.orgresearchgate.net |
| Novel Cyclization Strategies | Improve efficiency and yield of the core indazole structure formation. | Diazotization-induced intramolecular cyclization. acs.org |
| C-H Functionalization | Enable direct modification of the indazole ring without pre-functionalization. | Transition-metal catalyzed direct C-H activation. |
| Flow Chemistry | Enhance safety, scalability, and reproducibility of synthetic processes. | Continuous flow reactors for multi-step syntheses. |
Deeper Understanding of Complex Biological Interactions and Polypharmacology
Derivatives of the indazole scaffold are known to interact with a variety of biological targets, particularly protein kinases. Research has identified inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Bcr-Abl. mdpi.com For example, the drug Entrectinib, which is derived from a 3-aminoindazole structure, potently inhibits ALK, ROS1, and TRK kinases. mdpi.com Similarly, other derivatives have shown activity against phosphoinositide 3-kinase δ (PI3Kδ), a target for respiratory diseases. acs.org
The ability of these compounds to interact with multiple targets highlights the potential for polypharmacology—the intentional design of drugs to modulate multiple targets for a therapeutic benefit. Future research should aim to systematically explore this phenomenon. A deeper investigation is needed to create a comprehensive profile of the kinases and other proteins that interact with 3-Fluoro-1H-indazol-5-amine derivatives. Understanding these complex interactions could lead to the development of drugs with unique mechanisms of action, potentially overcoming drug resistance or offering enhanced efficacy in complex diseases like cancer.
Table 2: Known and Potential Biological Targets for Indazole Derivatives
| Target Class | Specific Examples | Associated Disease Area | Citation |
|---|---|---|---|
| Tyrosine Kinases | FGFR1-3, ALK, ROS1, TRKs, Bcr-Abl, c-Kit, PDGFRβ, FLT3 | Cancer | mdpi.com |
| Lipid Kinases | PI3Kδ | Respiratory Diseases, Inflammation | acs.org |
| Serine/Threonine Kinases | RIPK2 | Prostate Cancer | nih.gov |
| Other Receptors | Serotonin (B10506) Receptors (5-HT1A) | Neurological Disorders | mdpi.comresearchgate.net |
| Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | mdpi.com |
Development of Advanced Computational Models for Predictive Design
Computational methods are already playing a role in the discovery of indazole-based compounds. Techniques such as fragment-led de novo design and molecular docking studies have been used to identify and optimize inhibitors for targets like FGFRs and Bcr-Abl. mdpi.com These models help researchers understand how a molecule binds to its target, guiding the design of more potent and selective compounds. mdpi.com
The next frontier lies in the development of more sophisticated and predictive computational models. Future efforts should focus on creating algorithms that can not only predict binding affinity but also forecast pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential off-target effects. mdpi.com Machine learning and artificial intelligence could be leveraged to analyze large datasets from high-throughput screening, enabling the identification of subtle structure-activity relationships. Such advanced models would significantly accelerate the design-synthesize-test cycle, making the drug discovery process more efficient and reducing late-stage failures.
Integration with Omics Technologies for Systems-Level Understanding
To fully comprehend the biological impact of this compound derivatives, a systems-level approach is necessary. The integration of "omics" technologies—such as proteomics, genomics, and metabolomics—offers a powerful way to achieve this. These technologies provide a global snapshot of the changes occurring within a cell or organism upon treatment with a compound.
For example, proteomics can be used to identify the full spectrum of proteins that interact with a drug, as demonstrated in studies identifying interactors of the kinase RIPK2. nih.gov This can uncover unexpected off-targets or confirm the intended polypharmacology. Metabolomics can reveal how these compounds alter cellular metabolic pathways, while genomics can help identify genetic markers that predict a patient's response to a drug. nih.gov Future research should systematically apply these omics technologies to promising indazole derivatives. The resulting data will be invaluable for elucidating mechanisms of action, discovering biomarkers for patient selection, and understanding potential resistance mechanisms from a holistic perspective. nih.gov
Discovery of Novel Therapeutic Areas Beyond Current Focus
The vast majority of research on indazole derivatives has been concentrated in the field of oncology, where they have shown significant promise as kinase inhibitors for treating various cancers, including leukemia and solid tumors. mdpi.comresearchgate.netmdpi.com However, the diverse biological activities reported for this scaffold suggest its potential extends far beyond cancer.
Future research should systematically explore the efficacy of this compound derivatives in other therapeutic areas. Preliminary findings already point toward several promising directions:
Neurodegenerative Diseases: Some indazole derivatives have been investigated for neuroprotective effects, suggesting potential applications in conditions like Alzheimer's disease.
Inflammatory and Autoimmune Diseases: The inhibition of kinases like PI3Kδ suggests a role in treating respiratory diseases and other inflammatory conditions. acs.org One derivative was investigated for the treatment of fibromyalgia. acs.org
Infectious Diseases: The indazole scaffold has been explored for anti-HIV and antimicrobial properties. researchgate.net
Cystic Fibrosis: Modulators of the CFTR protein, which are crucial for treating cystic fibrosis, represent another potential application area for novel heterocyclic compounds. mdpi.com
A concerted effort to screen libraries of these compounds against targets relevant to these and other diseases could uncover entirely new therapeutic applications for this versatile chemical scaffold.
Table 3: Unexplored or Under-Explored Therapeutic Areas
| Therapeutic Area | Potential Mechanism/Target | Supporting Evidence/Rationale | Citation |
|---|---|---|---|
| Neuroprotection | Modulation of CNS targets | Indazole derivatives investigated for neuroprotective effects. | |
| Fibromyalgia | Norepinephrine/Serotonin Reuptake Inhibition | A derivative was synthesized for this indication. | acs.org |
| Respiratory Diseases | PI3Kδ Inhibition | Optimization of indazoles as PI3Kδ inhibitors for respiratory disease. | acs.org |
| Cystic Fibrosis | CFTR Modulation | General need for novel small molecule CFTR modulators. | mdpi.com |
| Anti-Viral/Anti-Bacterial | Various | Indazoles have shown broad biological activity, including anti-HIV effects. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-1H-indazol-5-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis of fluorinated indazoles typically involves cyclization of substituted phenylhydrazines with nitriles or aldehydes under acidic conditions. For example, 6-Fluoro-1H-indazol-5-amine (a positional isomer) is synthesized via cyclization of 4-fluoro-2-methyl-3-nitroaniline followed by reduction . For this compound, halogen-directed metal-catalyzed amination (e.g., Buchwald-Hartwig) may introduce the amine group selectively. Key factors include solvent choice (e.g., DMF or toluene), temperature (80–120°C), and catalyst systems (e.g., Pd(OAc)₂ with Xantphos).
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The fluorine atom at position 3 causes splitting patterns in adjacent protons (e.g., H-2 and H-4) due to ¹⁹F-¹H coupling (~8–12 Hz) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to confirm the molecular ion [M+H]⁺ (theoretical m/z: 152.06 for C₇H₆FN₃).
- HPLC-PDA : Assess purity (>95%) with a C18 column (MeCN/H₂O + 0.1% TFA) .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- Methodology :
- Antimicrobial Activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare MIC values with structurally similar compounds like 6-Fluoro-1H-indazol-5-amine (MIC: 8 µg/mL for S. aureus) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay. Note that fluorinated indazoles often exhibit IC₅₀ values in the low micromolar range due to enhanced membrane permeability .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for scalability while minimizing byproducts?
- Methodology :
- Catalyst Screening : Test Pd/Cu bimetallic systems to enhance C–N coupling efficiency. For example, Pd₂(dba)₃ with DavePhos ligand achieves >90% yield in similar indazole syntheses .
- Solvent Effects : Replace high-boiling solvents (e.g., DMF) with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to simplify purification .
- Byproduct Analysis : Use LC-MS to identify and quantify intermediates (e.g., dehalogenated byproducts) and adjust stoichiometry of NaOtBu or Cs₂CO₃ to suppress side reactions .
Q. What strategies resolve contradictory data in reported biological activities of fluorinated indazoles?
- Methodology :
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 PBS buffer, 37°C) to control variables. For example, discrepancies in CYP1A2 inhibition (IC₅₀: 0.5–5 µM) may arise from differences in enzyme sources (human vs. rat liver microsomes) .
- Orthogonal Assays : Confirm antimicrobial activity via time-kill kinetics alongside MIC assays to distinguish static vs. bactericidal effects .
Q. How does the fluorine substitution at position 3 influence the compound’s electronic properties and binding affinity?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect increases the indazole ring’s electrophilicity, enhancing interactions with π-acidic protein pockets .
- SAR Studies : Compare this compound with analogs (e.g., 6-Fluoro, 3-Chloro) in enzyme inhibition assays. Fluorine’s van der Waals radius (1.47 Å) vs. chlorine (1.75 Å) may alter steric complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
